3-CHLORO-4-[(3-HYDROXYPHENYL)AMINO]-1-(2-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Description
3-Chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a maleimide-derived compound featuring a chlorinated pyrrole-2,5-dione core substituted with a 3-hydroxyphenylamino group and a 2-methylphenyl moiety.
Properties
IUPAC Name |
3-chloro-4-(3-hydroxyanilino)-1-(2-methylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-5-2-3-8-13(10)20-16(22)14(18)15(17(20)23)19-11-6-4-7-12(21)9-11/h2-9,19,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGVTLIPDOCOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Substitution Reactions: The chloro, hydroxyphenyl, and methylphenyl groups are introduced through substitution reactions. These reactions often require specific reagents and conditions, such as the use of chlorinating agents for the chloro group and phenylation reactions for the hydroxyphenyl and methylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the compound may produce amines.
Scientific Research Applications
3-Chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs include:
1-[(2-Chlorophenyl)diphenylmethyl]-2,5-dihydro-1H-pyrrole-2,5-dione (T91): Synthesized from triarylmethane precursors, T91 lacks the 3-hydroxyphenylamino group but retains a chlorinated phenyl ring and a maleimide core. Its simpler substituent profile correlates with lower molecular weight (338.1 g/mol vs.
3-(3-Chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione: This analog replaces the 2-methylphenyl group with a nitro-substituted phenyl ring. The nitro group introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity but reduce metabolic stability compared to the methyl group in the target compound .
Key Differences in Physicochemical Properties
Stability and Reactivity
- The target compound’s chloro and hydroxy groups create a balance between stability and reactivity. The chloro substituent may resist oxidation, while the hydroxy group could participate in tautomerism or chelation with metal ions, influencing its pharmacokinetic profile.
- T91’s stability is likely compromised by hydrolytic cleavage of the maleimide ring under basic conditions, a common limitation of maleimide derivatives .
Biological Activity
3-Chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, a pyrrole derivative, has garnered attention for its potential biological activities. This article explores the compound's biological effects, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound's molecular structure includes a chloro group and an amino group attached to a pyrrole ring, which is crucial for its biological activity. The molecular formula is C₁₄H₁₃ClN₂O₂ with a molecular weight of approximately 276.72 g/mol.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Tyrosine Kinase Inhibition : Studies have shown that derivatives of pyrrole compounds can inhibit tyrosine kinases such as EGFR and VEGFR2. These kinases are critical in cancer progression and angiogenesis .
- Antioxidant Properties : Some studies suggest that the compound may possess antioxidant capabilities, which can mitigate oxidative stress in cells .
- Antiproliferative Effects : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent .
Case Studies
A notable study synthesized several derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione and tested their biological activities. Among these derivatives, a specific compound exhibited a growth inhibition concentration (GI50) of approximately against colon cancer cell lines such as HCT-116 and Colo-205 .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 (M) | Reference |
|---|---|---|---|
| Compound 2a | Antiproliferative | Dubinina et al., 2007 | |
| Compound 2b | Tyrosine Kinase Inhibitor | Not specified | Garmanchuk et al., 2013a |
| Compound 2c | Antioxidant | Not specified | Kuznietsova et al., 2016 |
In Silico Studies
Molecular docking studies have indicated that the compound can effectively bind to the ATP-binding sites of EGFR and VEGFR2. These interactions were found to be more stable than those with adenosine triphosphate (ATP), suggesting a potential mechanism for its inhibitory effects on these receptors .
Q & A
Q. What are the established synthetic routes for this compound, and what analytical techniques are critical for confirming its purity and structure?
Methodological Answer: Synthesis typically involves a multi-step process:
- Pyrrole ring formation via condensation of precursors (e.g., ketones or amines under acidic or basic conditions).
- Chlorination at the 3-position using agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
- Amination of the 4-position with 3-hydroxyaniline under coupling conditions (e.g., Buchwald-Hartwig catalysis).
Characterization: - Purity : HPLC with UV detection (≥95% purity threshold).
- Structural confirmation :
Q. How can researchers determine the molecular geometry and electronic configuration of this compound using crystallographic and spectroscopic methods?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and intermolecular interactions. SHELXL refinement is critical for handling disordered substituents (e.g., the 2-methylphenyl group).
- Spectroscopic analysis :
- UV-Vis spectroscopy to identify π→π* and n→π* transitions influenced by the chloro and amino substituents.
- FT-IR to confirm functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the dione moiety).
- DFT calculations (e.g., Gaussian or ORCA) to model electronic distributions and compare with experimental data.
Advanced Research Questions
Q. What methodological approaches are recommended for investigating the structure-activity relationship (SAR) of this compound in biological systems?
Methodological Answer:
- Computational docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with target proteins (e.g., kinases or receptors).
- Site-directed mutagenesis to validate key residues in the compound’s binding pocket.
- Comparative bioassays : Test analogs with modified substituents (e.g., replacing Cl with F or varying the hydroxyaryl group) to isolate pharmacophoric contributions.
- Data integration : Use multivariate statistical models (PCA or PLS) to correlate structural descriptors (Hammett σ, LogP) with bioactivity .
Q. How should experimental designs be structured to assess the environmental fate and transformation pathways of this compound in ecological studies?
Methodological Answer: Adopt a tiered approach:
- Laboratory studies :
- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) and varying pH (3–9) to identify degradation products (LC-MS/MS analysis).
- Soil/water partitioning : Measure LogKₒc and LogKₜ using OECD Guideline 121.
- Field studies :
- Deploy passive samplers in aquatic systems to monitor bioaccumulation in benthic organisms.
- Use isotope-labeled analogs (e.g., ¹³C) to trace transformation pathways.
Reference to environmental study frameworks:
Q. What strategies can resolve discrepancies in reported bioactivity data across different studies involving this compound?
Methodological Answer:
- Meta-analysis : Aggregate data from published studies and apply heterogeneity tests (Cochran’s Q) to identify outlier datasets.
- Reproducibility protocols :
- Standardize assay conditions (e.g., cell line passage number, serum concentration).
- Validate compound purity (≥98%) via orthogonal methods (NMR, elemental analysis).
- Controlled variable testing : Systematically vary parameters (e.g., pH, temperature) to isolate confounding factors.
Reference to rapid research validation methodologies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
